molecular formula C11H16N2O7 B11740653 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate

Cat. No.: B11740653
M. Wt: 288.25 g/mol
InChI Key: KPCSNBBUVJMVMG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate typically involves the reaction of 3-methoxy-2-[(methoxycarbonyl)amino]butanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate is widely used in scientific research, including:

    Chemistry: As a reagent in various organic synthesis reactions.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-2-(methoxycarbonylamino)butanoate

InChI

InChI=1S/C11H16N2O7/c1-6(18-2)9(12-11(17)19-3)10(16)20-13-7(14)4-5-8(13)15/h6,9H,4-5H2,1-3H3,(H,12,17)

InChI Key

KPCSNBBUVJMVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC)OC

Origin of Product

United States

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